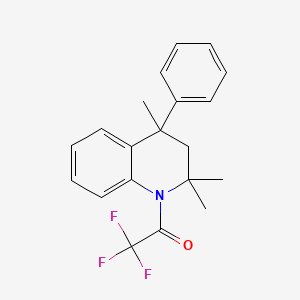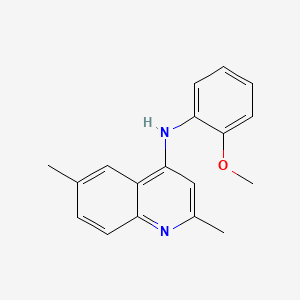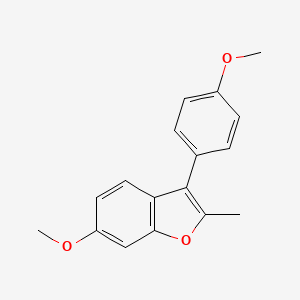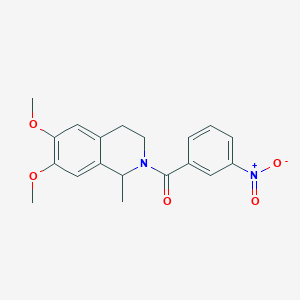![molecular formula C26H21N3O3 B11626996 2-[(Z)-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B11626996.png)
2-[(Z)-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a quinazolinone framework, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 2-{[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules. Industrial production methods may involve optimizing reaction conditions to improve yield and purity, as well as scaling up the process for large-scale production.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in oxidation reactions using reagents like potassium permanganate to form carboxylic acids . Reduction reactions may involve the use of hydrogen gas and metal catalysts to reduce specific functional groups. Substitution reactions can occur under different conditions, such as using 2-methoxyphenyl isocyanate for amine protection and deprotection sequences . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-{[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential antiviral, anticancer, and antimicrobial activities . In medicine, it may serve as a lead compound for developing new therapeutic agents. Additionally, its unique structure makes it valuable for studying molecular interactions and pathways in various biological systems.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. . The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in anticancer research, it may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 2-{[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE stands out due to its unique combination of an indole and quinazolinone framework. Similar compounds include (3Z)-3-[3-(2-METHOXYPHENYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE and other thiazolidine derivatives . These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Propriétés
Formule moléculaire |
C26H21N3O3 |
|---|---|
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
2-[(Z)-(1,5-dimethyl-2-oxoindol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C26H21N3O3/c1-16-12-13-21-18(14-16)19(25(30)28(21)2)15-24-27-20-9-5-4-8-17(20)26(31)29(24)22-10-6-7-11-23(22)32-3/h4-15H,1-3H3/b19-15- |
Clé InChI |
QJJUGNXEHIHGKB-CYVLTUHYSA-N |
SMILES isomérique |
CC1=CC\2=C(C=C1)N(C(=O)/C2=C\C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC)C |
SMILES canonique |
CC1=CC2=C(C=C1)N(C(=O)C2=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-2-hydroxy-N'-[(3Z)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11626917.png)
![5-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B11626919.png)



![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B11626948.png)


![2-[(2-Oxo-2-phenylethyl)sulfanyl]-3-phenethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one](/img/structure/B11626963.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B11626973.png)
![Ethyl 6-[4-(benzyloxy)phenyl]-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate](/img/structure/B11626974.png)

![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11626983.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626985.png)
